Anhydroscymnol
Overview
Description
Anhydroscymnol is a natural plant-based compound that has been found to have a range of biochemical and physiological effects. It is derived from the plant Scyphostegia borneensis, which is native to Southeast Asia. Anhydroscymnol has been the subject of scientific research for several decades and has been shown to have potential applications in a variety of fields.
Scientific Research Applications
1. Crystal Structure and Chemical Composition
- Study on Anhydroscymnol : Anhydroscymnol, derived from sodium scymnol sulfate isolated from shark bile, has been studied for its crystal structure using X-ray diffraction analyses. This research provides insight into the molecular structure of anhydroscymnol and related compounds, contributing to the understanding of their chemical properties and potential applications (Ishida et al., 1991).
2. Applications in Organic Geochemistry
- Formation of Anhydrobacteriohopanetetrol : Research on anhydroscymnol derivatives, such as anhydrobacteriohopanetetrol, has shown that these compounds can be formed through diagenetic (abiotic) processes, indicating their significance in the geological record and potential applications in organic geochemistry (Schaeffer et al., 2008).
3. Implications in Biological and Environmental Studies
Bioinformatics Approach in Biotechnology : The study of protein profiles, including those related to anhydroscymnol, can aid in understanding various biological processes. For instance, bioinformatics approaches in analyzing protein profiles can be pivotal in identifying potential causes of conditions like autism (Ningrum et al., 2017).
Soil Enzymatic Activity and Farm Management : Anhydroscymnol derivatives have implications in studies related to soil biology. For instance, understanding the enzymatic activity in soil affected by different farming practices can provide insights into sustainable agriculture and environmental management (Saha et al., 2008).
properties
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-[(2R)-3-(hydroxymethyl)oxetan-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-15(4-7-23-16(13-28)14-32-23)19-5-6-20-25-21(12-24(31)27(19,20)3)26(2)9-8-18(29)10-17(26)11-22(25)30/h15-25,28-31H,4-14H2,1-3H3/t15-,16?,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQADQZRIHRYCH-OOQSZNCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(CO1)CO)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H]1C(CO1)CO)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972142 | |
Record name | 24,27-Epoxycholestane-3,7,12,26-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydroscymnol | |
CAS RN |
567-68-0 | |
Record name | Anhydroscymnol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24,27-Epoxycholestane-3,7,12,26-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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